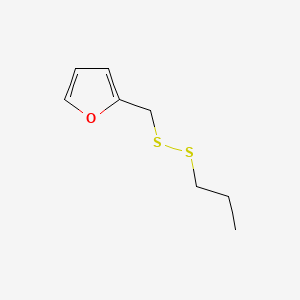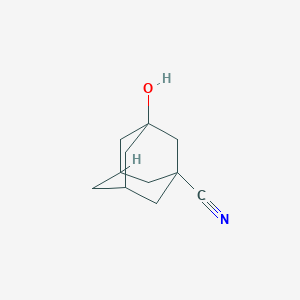
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile
Overview
Description
The compound “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” is a chemical compound. However, there is limited information available about this specific compound12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile”. However, compounds with similar structures have been synthesized3.Molecular Structure Analysis
The molecular structure of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” is not readily available. However, compounds with similar structures have been studied45.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile”. However, similar compounds have been used in borylation reactions63.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” are not readily available. However, similar compounds have been described12910.Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application : The compound 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is used in the field of organic chemistry .
- Method of Application : This compound is often used in the synthesis of other complex organic compounds .
- Results or Outcomes : The specific outcomes can vary greatly depending on the reaction conditions and the compounds it is reacted with .
-
Scientific Field: Polymer Chemistry
- Application : 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .
- Method of Application : This compound is used as a monomer in the polymerization process to create the copolymers .
- Results or Outcomes : The resulting copolymers have unique optical and electrochemical properties .
-
Scientific Field: Organic Synthesis
- Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
- Method of Application : This compound is used as a reagent in the borylation reaction .
- Results or Outcomes : The result is the formation of pinacol benzyl boronate .
-
Scientific Field: Organic Synthesis
- Application : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is used in the field of organic synthesis .
- Method of Application : This compound is often used in the synthesis of other complex organic compounds .
- Results or Outcomes : The specific outcomes can vary greatly depending on the reaction conditions and the compounds it is reacted with .
-
Scientific Field: Organic Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Method of Application : This compound is used as a reagent in the borylation reaction .
- Results or Outcomes : The result is the formation of fluorenylborolane .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Chemistry
- Application : 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine is used in the field of organic chemistry .
- Method of Application : This compound is often used in the synthesis of other complex organic compounds .
- Results or Outcomes : The specific outcomes can vary greatly depending on the reaction conditions and the compounds it is reacted with .
-
Scientific Field: Organic Chemistry
- Application : 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a reagent to borylate arenes and to prepare fluorenylborolane .
- Method of Application : This compound is used as a reagent in the borylation reaction .
- Results or Outcomes : The result is the formation of fluorenylborolane .
-
Scientific Field: Organic Chemistry
- Application : 对甲氧羰基苯硼酸频哪醇酯 is often used in Diels-Alder reactions with styrene and trans-β-nitrostyrene, as well as other significant carbon-carbon bond forming reactions .
- Method of Application : This compound is used as a reagent in the Diels-Alder reaction .
- Results or Outcomes : The result is the formation of a new carbon-carbon bond .
Safety And Hazards
The safety and hazards associated with “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” are not readily available. However, similar compounds have been associated with certain hazards11.
Future Directions
The future directions for “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile” are not readily available. However, similar compounds have been used in various chemical reactions, suggesting potential applications in organic synthesis1213.
Please note that this information is based on the available resources and there might be more recent studies or data related to “3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile”.
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO2S/c1-10(2)11(3,4)15-12(14-10)8-5-6-16-9(8)7-13/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZWPBPPEDMPTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580548 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)thiophene-2-carbonitrile | |
CAS RN |
942070-34-0 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



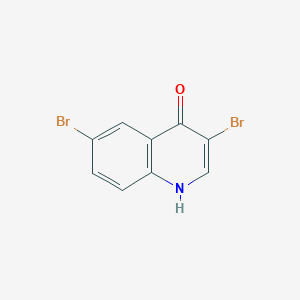

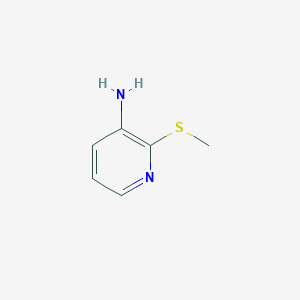
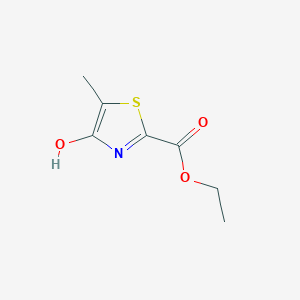
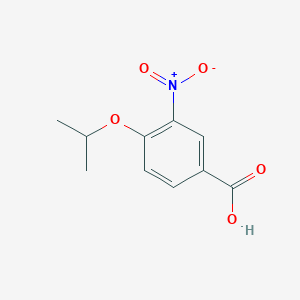
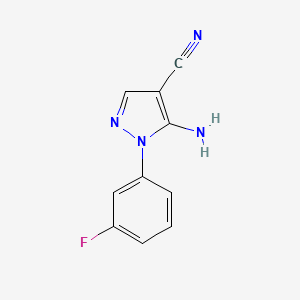
![1-[2-(Trimethylsilyl)ethynyl]cyclopentan-1-ol](/img/structure/B1339450.png)
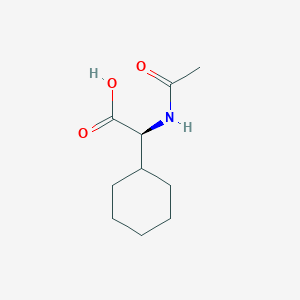
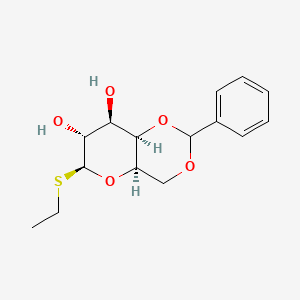
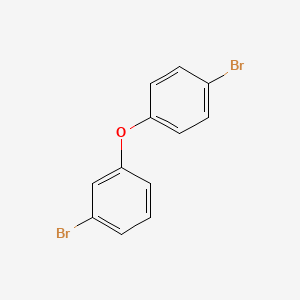
![2-(6,6-Dimethyl-bicyclo[3.1.1]hept-2-EN-2-YL)-ethylamine](/img/structure/B1339462.png)
